

Physical properties of 3-Methoxypiperidin-2-one (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypiperidin-2-one

Cat. No.: B1359197

[Get Quote](#)

Technical Guide: Physicochemical Properties of 3-Methoxypiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-Methoxypiperidin-2-one** (CAS Number: 25219-59-4), a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its boiling point, and discusses the available information regarding its melting point, supported by established experimental methodologies for these determinations.

Core Physical Properties

The physical characteristics of **3-Methoxypiperidin-2-one** are crucial for its application in synthesis, formulation, and quality control. The available data is summarized below.

Data Presentation

Property	Value	Conditions	Source(s)
Boiling Point	280 °C	at 760 mmHg	[1]
Melting Point	Not precisely defined	-	
Molecular Formula	C ₆ H ₁₁ NO ₂	-	[1]
Molecular Weight	129.157 g/mol	-	[1]
Density	1.06 g/cm ³	-	[1]
Refractive Index	1.461	-	[1]
Flash Point	123.1 °C	-	[1]
Vapor Pressure	0.00389 mmHg	at 25 °C	[1]

Note on Melting Point: The melting point for **3-Methoxypiperidin-2-one** is not consistently reported in scientific literature. Some sources describe its physical form as a solid, semi-solid, or liquid, suggesting its melting point may be near ambient temperatures. Further experimental determination is required for a precise value.

Experimental Protocols

The determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following are detailed, generalized methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be accurately determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Apparatus:

- Melting point apparatus or Thiele tube
- Capillary tubes (sealed at one end)
- Thermometer

- Heating medium (e.g., mineral oil for Thiele tube)
- Sample of the organic compound, finely powdered

Procedure:

- Sample Preparation: A small amount of the finely powdered dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 1-2 mm.[2][3]
- Apparatus Setup (Melting Point Apparatus): The capillary tube is placed in the sample holder of the melting point apparatus, adjacent to the thermometer.
- Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The thermometer and attached capillary are then immersed in the heating oil within the Thiele tube.[2]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[3]
- Purity Indication: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. An impure sample will typically exhibit a depressed and broader melting point range.

Boiling Point Determination (Capillary Method)

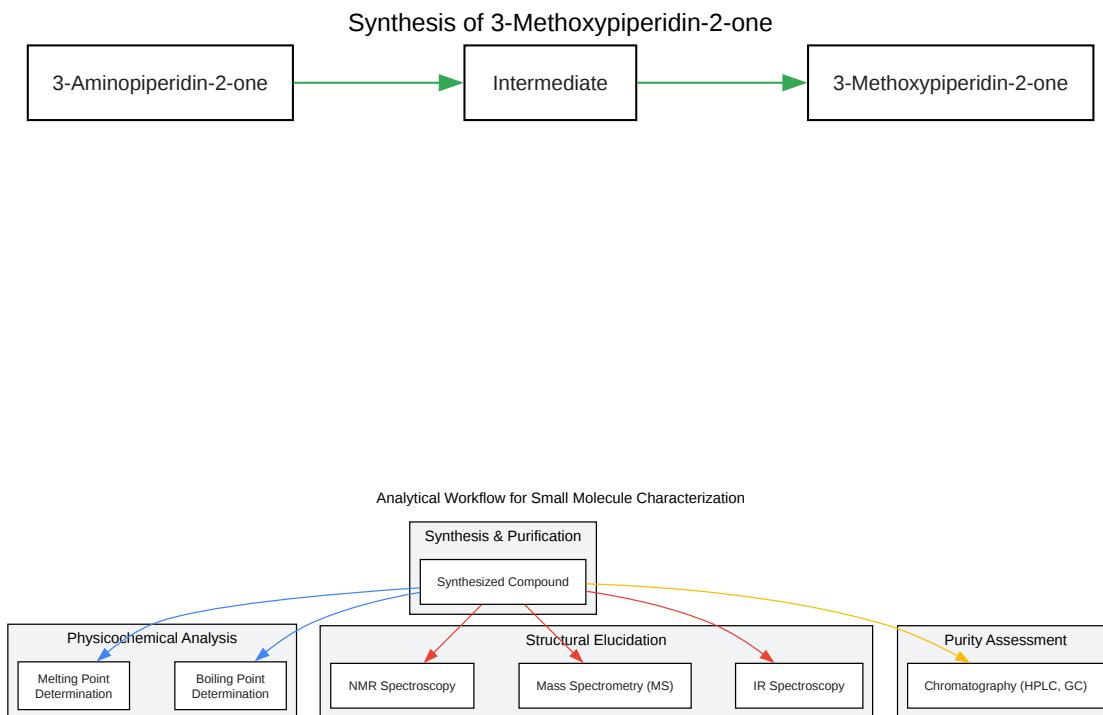
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.[5]

Apparatus:

- Small test tube or fusion tube

- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., Thiele tube with heating oil or an aluminum block)
- Sample of the liquid organic compound

Procedure:


- Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[6]
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube, with the open end submerged.[7]
- Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.
- Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[4]
- Observation: Upon further heating, the vapor of the liquid will enter the capillary tube, causing a rapid and continuous stream of bubbles. At this point, the heating is stopped.[4]
- Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the liquid.[4][5]

Synthesis Pathway and Analytical Workflow Visualization

To provide context for the application of **3-Methoxypiperidin-2-one** in research and development, the following diagrams illustrate a potential synthesis route and a general analytical workflow for the characterization of small molecules.

Synthesis of 3-Methoxypiperidin-2-one

Two general synthetic methods for **3-Methoxypiperidin-2-one** have been described: one starting from 3-aminopiperidin-2-one and the other from L-ornithine hydrochloride.^[8] The following diagram illustrates a conceptual two-step synthesis from 3-aminopiperidin-2-one.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-2-piperidone | 25219-59-4 [chemnet.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. 3-Methoxy-2-Piperidone CAS Number 25219-59-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- To cite this document: BenchChem. [Physical properties of 3-Methoxypiperidin-2-one (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359197#physical-properties-of-3-methoxypiperidin-2-one-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

